molecular formula C12H9NO5 B3021944 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid CAS No. 332106-61-3

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

Cat. No.: B3021944
CAS No.: 332106-61-3
M. Wt: 247.2 g/mol
InChI Key: GJTMOBINDWOQAV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid typically involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by further functionalization to introduce the acrylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofurans, and substituted furan derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of prolyl hydroxylase domain-containing proteins, thereby stabilizing hypoxia-inducible factors and promoting cellular responses to hypoxia .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

  • Furan-2-carboxylic acid
  • 2,5-Furandicarboxylic acid
  • Furan-2,5-dicarboxylic acid

Uniqueness

What sets 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid apart is its dual furan rings and the presence of both an amide and an acrylic acid moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other furan derivatives .

Properties

IUPAC Name

(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTMOBINDWOQAV-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 2
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 3
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 5
Reactant of Route 5
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 6
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.